4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one
Overview
Description
“4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one” is a chemical compound with the molecular formula C15H14O2 . It has a molecular weight of 226.27 . This compound is also known as Nabumetone impurity D .
Synthesis Analysis
The synthesis of “4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one” involves the condensation of 6-methoxy-2-naphthaldehyde with acetone in an aqueous solution of NaOH . This reaction gives 4-(6-methoxy-2-naphthyl)-3-buten-2-one, which is then reduced with H2 over Pd-C in ethyl acetate .Molecular Structure Analysis
The molecular structure of “4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one” can be represented by the SMILES notation: CC(=O)/C=C/C1=CC2=C(C=C1)C=C(C=C2)OC .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one” include a molecular weight of 226.27 and a molecular formula of C15H14O2 .Scientific Research Applications
Fluorogenic Labeling in High-Performance Liquid Chromatography
4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one has been used as a fluorogenic labeling reagent for high-performance liquid chromatography (HPLC). This application is particularly useful for the analysis of biologically important thiols such as glutathione and cysteine. The compound reacts with thiols to produce fluorescent adducts, facilitating their detection and analysis in pharmaceutical formulations (Gatti et al., 1990).
Synthesis of Anti-inflammatory Agents
This compound plays a critical role in synthesizing non-steroidal anti-inflammatory agents. 2-Bromo-6-methoxynaphthalene, an intermediate in the preparation of agents like nabumetone and naproxen, is derived from it. The synthesis methods for these intermediates have been explored for their efficiency and environmental impact (Xu & He, 2010).
Antimicrobial Activity
Compounds synthesized from 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one have exhibited significant antimicrobial activities. For instance, certain derivatives have been found to be effective against various bacterial and fungal strains, showing promise in the development of new antimicrobial agents (Sherekar et al., 2021).
Metabolic Pathway Analysis
This compound is also significant in studying the metabolic pathways of drugs. For example, its role in the transformation of the prodrug nabumetone to its active metabolite has been investigated. This research is crucial in understanding the drug's pharmacological activity and its potential side effects (Matsumoto et al., 2019).
Solubility and Crystallography Studies
Studies on the solubility of derivatives of 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one, such as (S)-Naproxen, have provided valuable insights into their physical properties. These properties are essential for the development of pharmaceutical formulations (Yan et al., 2009). Additionally, the compound has been synthesized and characterized by X-ray diffraction, offering detailed information on its molecular structure (Singh, 2013).
properties
IUPAC Name |
(E)-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h3-10H,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKROFHKPKRFPM-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC2=C(C=C1)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC2=C(C=C1)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one | |
CAS RN |
127053-22-9 | |
Record name | 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127053229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(6-METHOXYNAPHTHALEN-2-YL)BUT-3-EN-2-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J1W17F0WZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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